molecular formula C16H13F6N3O2 B3098300 (Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate CAS No. 1333152-22-9

(Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate

Cat. No.: B3098300
CAS No.: 1333152-22-9
M. Wt: 393.28 g/mol
InChI Key: ACPFCPULKUGRNE-ARJAWSKDSA-N
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Description

The compound (Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate (CAS 1333152-22-9) is a fluorinated acrylate ester featuring a 1,2,4-triazole core and two trifluoromethyl (CF₃) groups on the phenyl ring. Its molecular formula is C₁₆H₁₃F₆N₃O₂, with a molecular weight of 393.28 g/mol . The Z-configuration at the acrylate double bond distinguishes it from its (E)-isomer (CAS 1421923-95-6) .

Properties

IUPAC Name

propan-2-yl (Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F6N3O2/c1-9(2)27-13(26)3-4-25-8-23-14(24-25)10-5-11(15(17,18)19)7-12(6-10)16(20,21)22/h3-9H,1-2H3/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPFCPULKUGRNE-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C\N1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₆H₁₃F₆N₃O₂
Molecular Weight: 393.28
CAS Registry Number: 1333152-22-9

The compound features a trifluoromethyl-substituted phenyl group and a triazole ring, which are known to enhance biological activity and solubility in pharmaceutical applications. The presence of the isopropyl group contributes to its lipophilicity, influencing interactions with biological membranes .

Mechanisms of Biological Activity

Preliminary studies suggest that compounds containing triazole and trifluoromethyl groups exhibit significant biological activities:

  • Antimicrobial Activity: Compounds similar to this compound have shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The minimum inhibitory concentrations (MICs) for some derivatives have been reported between 0.5–8 μg/mL .
  • Antifungal Properties: The triazole moiety is associated with antifungal activity. Similar compounds have demonstrated potent activity against Candida albicans and other fungal pathogens with MIC values as low as 0.05–0.3 μg/mL .
  • Anticancer Potential: The structural features of this compound suggest potential anticancer properties. Triazole derivatives are often investigated for their ability to inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReferences
AntibacterialMRSA, Mycobacterium abscessus0.5–8 μg/mL
AntifungalCandida albicans, S. cerevisiae0.05–0.3 μg/mL
AnticancerVarious cancer cell linesIC50 not specified

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of triazole derivatives, a compound structurally related to this compound was tested against clinical strains of Mycobacterium tuberculosis. Results indicated significant potency against both drug-sensitive and resistant strains with MIC values ranging from 0.48 to 3.9 μg/mL .

Pharmacokinetics and Toxicity

The pharmacokinetic properties of similar triazole compounds have been evaluated in animal models. Key findings include:

  • Oral Bioavailability: Some derivatives exhibited promising oral bioavailability (F) values around 40% following administration in Sprague-Dawley rats.
  • Toxicity Profile: Compounds tested showed no acute toxicity up to doses of 2000 mg/kg in animal studies .

Comparison with Similar Compounds

Geometric Isomer: (E)-Isopropyl 3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate

Key Differences :

  • Stereochemistry : The (E)-isomer (CAS 1421923-95-6) adopts a trans configuration at the acrylate double bond, whereas the (Z)-isomer adopts cis geometry. This difference impacts molecular polarity, solubility, and interactions with biological targets .
  • Synthesis : Both isomers likely share synthetic precursors but diverge in reaction conditions (e.g., light, catalysts) that favor Z/E selectivity.
  • Comparable data for the (Z)-isomer are unavailable.

Substituent Variations: 5-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-Triazole (CAS 1333154-10-1)

Key Differences :

  • Functional Groups : This analog lacks the acrylate ester and isopropyl group, reducing steric bulk and lipophilicity.
  • Applications : The absence of the acrylate moiety limits its utility in polymer chemistry but may enhance suitability as a ligand in coordination chemistry .

Related Esters: Ethyl 3,3-Diphenyl-2-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl) Acrylate

Key Differences :

  • Core Heterocycle : Replaces 1,2,4-triazole with a 1,3,4-oxadiazole-thione ring, altering electronic properties and hydrogen-bonding capacity .
  • Synthesis : Prepared via KOH/CS₂-mediated cyclization in DMF, contrasting with the triazole-based acrylate’s synthesis (undisclosed in evidence) .

Physicochemical Properties and Stability

Property (Z)-Isopropyl Acrylate (E)-Isomer Ethyl Oxadiazole Acrylate
Molecular Weight (g/mol) 393.28 393.28 380.41
Key Functional Groups CF₃, Triazole, Acrylate CF₃, Triazole, Acrylate Oxadiazole-thione, Acrylate
Storage Conditions Not reported Dry, ventilated, away from light Not reported
Stability Concerns Not reported Heat-sensitive Acid-labile (HCl used in workup)

Q & A

Q. What synthetic routes are commonly employed for (Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from 3,5-bis(trifluoromethyl)phenyl precursors. A critical intermediate, 5-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazole (CAS 1333154-10-1), is synthesized via cyclization reactions under reflux conditions. Subsequent acrylation with (Z)-isopropyl 3-iodoacrylate (CAS 1333154-26-9) is performed in anhydrous DMF with a base (e.g., KOH) at 80°C for 48 hours. Purification : Column chromatography (silica gel, hexane/EtOAc 6.5:3.5) is recommended for isolating the final product, as demonstrated in analogous acrylate syntheses .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming stereochemistry (Z-configuration) and substituent positions. The trifluoromethyl groups produce distinct 19F^{19}\text{F} NMR signals.
  • FTIR : Confirms acrylate C=O stretching (~1700 cm1^{-1}) and triazole ring vibrations.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (C16_{16}H13_{13}F6_6N3_3O2_2), as supported by ChemIDplus and PubChem data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:
  • Reproduce Synthesis : Strictly follow anhydrous conditions and verify intermediate purity via TLC/HPLC.
  • Advanced Characterization : Use 2D NMR (e.g., COSY, NOESY) to confirm stereochemistry. Single-crystal X-ray diffraction provides definitive structural proof .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) can identify polymorphs affecting melting points.

Q. What strategies optimize Z/E selectivity during acrylation reactions in similar triazole-acrylate systems?

  • Methodological Answer :
  • Steric Control : Bulky substituents (e.g., isopropyl) favor Z-configuration by hindering rotation.
  • Reaction Conditions : Low temperatures (0–5°C) and slow reagent addition reduce kinetic byproducts.
  • Catalytic Systems : Use of Pd-catalyzed couplings or chiral auxiliaries, as seen in controlled copolymerization studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate
Reactant of Route 2
Reactant of Route 2
(Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate

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